molecular formula C7H3ClF4O B6304009 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol CAS No. 2056110-39-3

2-Chloro-5-fluoro-3-(trifluoromethyl)phenol

Cat. No.: B6304009
CAS No.: 2056110-39-3
M. Wt: 214.54 g/mol
InChI Key: HUAWBCRLDPJTAU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is an aromatic compound that contains chlorine, fluorine, and trifluoromethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium under controlled conditions . This reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups, this compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the trifluoromethyl group.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Electrophilic Substitution: Substituted phenols with various functional groups.

    Nucleophilic Substitution: Phenols with different nucleophilic groups replacing chlorine or fluorine.

    Oxidation: Quinones and related compounds.

    Reduction: Modified phenols with reduced trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-chloro-5-fluoro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAWBCRLDPJTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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